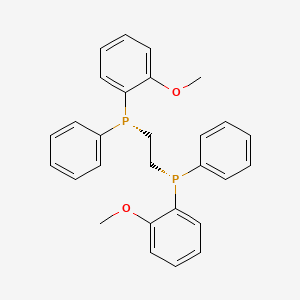

(R,R)-Dipamp

Descripción

Historical Context and Significance of (R,R)-DIPAMP in Homogeneous Catalysis

The development of this compound is a significant milestone in the history of homogeneous catalysis. wikipedia.org The journey began with the concept of modifying the existing Wilkinson catalyst by replacing its triphenylphosphine (B44618) ligands with chiral phosphines. 20.210.105researchgate.net The goal was to hydrogenate prochiral olefins asymmetrically. 20.210.105researchgate.net William S. Knowles and his team at Monsanto initially hypothesized that for high enantioselectivity, the stereogenic center of the ligand needed to be directly on the phosphorus atom. 20.210.105researchgate.netresearchgate.net This belief led to the creation of P-chiral ligands like this compound. 20.210.105researchgate.net While this hypothesis was later challenged by the successful development of ligands with chiral carbon backbones, the work on DIPAMP undeniably paved the way for a new class of effective catalysts. 20.210.105researchgate.net

The rhodium complex of DIPAMP proved to be a robust, air-stable, crystalline solid, which was a practical advantage for large-scale industrial use. nobelprize.org This stability, combined with its high efficiency, marked a significant step forward from earlier, less stable catalysts. nobelprize.org

Pioneering Role in Industrial Asymmetric Hydrogenation: L-DOPA Synthesis

The most celebrated application of this compound is in the Monsanto synthesis of L-DOPA, a drug used to treat Parkinson's disease. nih.govnobelprize.org This process represented the first industrial-scale use of asymmetric catalysis involving a chiral transition metal complex and has been in operation since 1974. nobelprize.org

In this key industrial process, a cationic rhodium complex incorporating the this compound ligand is used to catalyze the hydrogenation of a prochiral enamide precursor. nobelprize.orguclm.es The reaction yields the desired L-DOPA precursor with high enantioselectivity. nobelprize.orguclm.es The use of the this compound-Rh catalyst system resulted in the production of L-DOPA with an enantiomeric excess (ee) of approximately 95%. 20.210.105nobelprize.orguclm.estminehan.com This level of stereochemical control was a landmark achievement at the time. nih.gov The catalyst was so effective that substrate-to-catalyst mole ratios of around 20,000:1 could be used, making the process economically viable despite the high cost of the rhodium complex. 20.210.105

Table 1: Asymmetric Hydrogenation in L-DOPA Synthesis

| Precursor | Catalyst | Product | Enantiomeric Excess (ee) |

|---|---|---|---|

| (Z)-α-acetamidocinnamate derivative | [Rh(this compound)(COD)]⁺BF₄⁻ | N-acetyl-L-DOPA | ~95% 20.210.105nobelprize.orguclm.es |

Contribution to the Development of Chiral Phosphine (B1218219) Ligands

This compound is classified as a P-chirogenic or P-chiral phosphine ligand, which means the stereogenic centers are the phosphorus atoms themselves. nih.govtcichemicals.com This structural feature distinguishes it from another major class of ligands that possess chirality in their carbon backbone, such as DIOP and BINAP. nih.govtcichemicals.comkeyorganics.net The success of DIPAMP was a crucial proof-of-concept for P-chiral ligands. keyorganics.net

Despite its groundbreaking success, the broader application of P-chiral phosphine ligands was initially limited for over two decades, largely due to the synthetic challenges in their preparation. tcichemicals.comkeyorganics.net However, the exceptional results achieved with DIPAMP catalyzed extensive research into the design and synthesis of a vast array of new chiral phosphine ligands. researchgate.net This exploration led to the development of numerous other successful ligands used in asymmetric hydrogenation and other catalytic reactions. researchgate.netnih.gov The development of phosphine-borane intermediates later provided a more convenient synthetic route to P-chirogenic ligands, reviving interest in this class. tcichemicals.com

Stereochemical Purity and Importance of the (R,R) Enantiomer

The effectiveness of DIPAMP in asymmetric catalysis is critically dependent on its stereochemical purity. ontosight.ai The specific (R,R) configuration of the ligand is essential for creating the precise three-dimensional chiral pocket around the catalyst's metal center. ontosight.aicsic.es It is this well-defined chiral environment that dictates the stereochemical outcome of the reaction, forcing the hydrogenation to occur from a specific face of the prochiral substrate. tminehan.comcsic.es

In the synthesis of L-DOPA, the use of the this compound enantiomer specifically leads to the production of the desired (S)-enantiomer of the final product. nih.gov The ability to produce a single enantiomer is paramount in pharmacology, as different enantiomers of a drug can have vastly different biological activities; one may be therapeutic while the other is inactive or even harmful. numberanalytics.comnumberanalytics.comhilarispublisher.com The high enantiomeric excess achieved with the this compound catalyst ensures the production of an enantiomerically pure drug, which is crucial for both efficacy and safety. numberanalytics.com The efficiency of this chirality transfer from the catalyst to the product is a direct result of the ligand's specific and rigid stereochemical structure. csic.es

Table 2: this compound Compound Identifiers

| Identifier | Value |

|---|---|

| IUPAC Name | (Ethane-1,2-diyl)bis[(2-methoxyphenyl)(phenyl)phosphane] wikipedia.org |

| CAS Number | 55739-58-7 wikipedia.org |

| PubChem CID | 10884975 wikipedia.org |

| Chemical Formula | C₂₈H₂₈O₂P₂ wikipedia.org |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(R)-(2-methoxyphenyl)-[2-[(2-methoxyphenyl)-phenylphosphanyl]ethyl]-phenylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28O2P2/c1-29-25-17-9-11-19-27(25)31(23-13-5-3-6-14-23)21-22-32(24-15-7-4-8-16-24)28-20-12-10-18-26(28)30-2/h3-20H,21-22H2,1-2H3/t31-,32-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKZWXPLBVCKXNQ-ROJLCIKYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1P(CCP(C2=CC=CC=C2)C3=CC=CC=C3OC)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1[P@](CC[P@](C2=CC=CC=C2)C3=CC=CC=C3OC)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28O2P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401027540 | |

| Record name | (R,R)-Dipamp | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401027540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

458.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55739-58-7 | |

| Record name | Dipamp, (R,R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055739587 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R,R)-Dipamp | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401027540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R,R)-1,2-Bis[(2-methoxyphenyl)phenylphosphino]ethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPAMP, (R,R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BLJ831OWLW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for R,r Dipamp

Challenges and Advancements in P-Chiral Phosphine (B1218219) Synthesis

Despite significant progress, the synthesis of P-chiral phosphines remains a specialized area of chemistry, largely due to the inherent challenges in controlling stereochemistry and ensuring stability. nih.govresearchgate.net

While trivalent phosphines are generally considered stereochemically stable at room temperature, with high barriers to pyramidal inversion (often requiring temperatures >100°C to initiate racemization), this is not universally true. wikipedia.orgstrem.com Certain phosphines, particularly those bearing strong electron-withdrawing groups, can exhibit stereochemical instability and undergo racemization even at ambient temperatures. nih.govresearchgate.net

Another potential pathway for racemization can occur during purification or reaction workup. For example, some P-chiral ferrocenyl phosphines have been observed to undergo rapid, acid-catalyzed racemization when purified using standard column chromatography on silica (B1680970) or alumina. nih.gov This highlights the need to carefully select purification methods and conditions to preserve the enantiopurity of the final product. The development of racemization-free preparation methods is a key area of research, often involving careful control of solvent, temperature, and reaction time during critical steps like solvolysis of intermediates. rsc.org

Achieving the high enantiomeric excess (ee) required for effective asymmetric catalysis is a primary goal. Several powerful strategies have been developed to this end.

Asymmetric Deprotonation: This method can establish chirality by using a chiral base to selectively deprotonate one of two enantiotopic groups on a prochiral phosphine-borane, followed by quenching with an electrophile. chalmers.se

Use of Chiral Auxiliaries: As mentioned previously, chiral auxiliaries derived from readily available natural products (like ephedrine, menthol, or hydroxyproline) are widely used. chalmers.sekeyorganics.netrsc.org They form diastereomeric intermediates that can often be separated by crystallization or chromatography. Subsequent nucleophilic displacement reactions proceed stereospecifically, allowing for the synthesis of highly enantiopure P-chiral compounds. ugr.es

Kinetic Resolution: In this strategy, a chiral reagent or catalyst reacts at different rates with the two enantiomers of a racemic starting material, allowing for the separation of the less reactive enantiomer or the chiral product.

Purification of Diastereomeric Intermediates: In syntheses that generate both the desired chiral product and achiral meso isomers, such as the phosphine-borane route to DIPAMP, purification is critical. The meso-isomer can often be removed by crystallization, which simultaneously enhances the enantiomeric purity of the desired (R,R) or (S,S) product to nearly 100% ee. nih.govjst.go.jp

| Strategy | Description | Example Application |

|---|---|---|

| Chiral Auxiliary Control | Use of auxiliaries like (-)-ephedrine to create separable diastereomeric phosphinite intermediates. chalmers.sekeyorganics.net | Synthesis of various P-chiral mono- and bis-phosphines. keyorganics.net |

| Diastereomer Crystallization | Removal of meso-isomers from a mixture containing the desired (R,R) and (S,S) enantiomers. | The phosphine-borane synthesis of DIPAMP, where removal of the meso-bis(phosphine-borane) yields enantiopure (S,S)-DIPAMP-bis(borane). nih.govjst.go.jp |

| Modular Synthesis from Chiral Pool | Using a readily available chiral starting material, such as L-hydroxyproline, to build a rigid, P-chiral scaffold. | Development of Kwon Phosphines, a class of air-stable, P-chiral phosphines. |

Coordination Chemistry of R,r Dipamp Metal Complexes

Formation of (R,R)-DIPAMP-Rhodium(I) Complexes

The generation of active this compound-Rhodium(I) catalysts is a critical step in asymmetric hydrogenation reactions. These complexes can be prepared from stable precursors or generated in situ.

Rhodium(I) complexes of this compound are often prepared from commercially available or synthesized rhodium precursors. Common starting materials include diolefin complexes such as [Rh(COD)₂]BF₄ or [Rh(NBD)₂]BF₄, where COD is 1,5-cyclooctadiene (B75094) and NBD is norbornadiene. matthey.comacs.org The desired this compound-rhodium catalyst can be generated in situ by reacting the diphosphine ligand with a suitable rhodium precursor, such as a stable olefin or diolefin-containing complex. mdpi.comrsc.org For instance, the reaction of [Rh(COD)Cl]₂ with (S,S)-DIPAMP can lead to the formation of [Rh(cod)(S,S)-DIPAMP]BF₄, although this can sometimes be contaminated with species like [Rh((S,S)-DIPAMP)₂]BF₄. google.com The solvent plays a crucial role in the outcome of this in situ generation. mdpi.comresearchgate.net

The use of catalyst precursors like [Rh(DIPAMP)(diene)]⁺ allows for a more controlled approach. wiley.com These precursors, upon hydrogenation of the diene ligand, generate a solvated rhodium complex, which is often the catalytically active species. rsc.orgresearchgate.net For example, the hydrogenation of [Rh(this compound)(NBD)]BF₄ in methanol (B129727) produces the methanol solvate [Rh(this compound)(MeOH)₂]BF₄. researchgate.netrsc.orgrsc.org However, the use of diolefin-containing precursors can be uneconomical as the hydrogenation of the substrate can be faster than that of the cyclooctadiene (COD) in the precursor. rsc.org

Neutral dinuclear rhodium complexes of the type [Rh(diphosphine)(µ₂-X)]₂ (where X can be Cl⁻, OMe⁻, or OH⁻) are also frequently used as catalyst precursors and are typically generated in situ. mdpi.com The reaction of a diphosphine with a rhodium diolefin precursor like [Rh(NBD)(μ₂-Cl)]₂ can lead to different products depending on the ligand. In the case of DIPAMP in THF-d₈, a cationic complex [Rh(DIPAMP)₂]⁺Cl⁻ is formed almost quantitatively. researchgate.net

The hydrogenation of diolefin precursors like [Rh(DIPAMP)(NBD)]BF₄ in a coordinating solvent such as methanol leads to the formation of the catalytically active solvate complex, [Rh(DIPAMP)(MeOH)₂]BF₄. researchgate.netacs.org However, under certain conditions, particularly in non-coordinating solvents, dimerization can occur. researchgate.netresearchgate.net

For example, the hydrogenation of [Rh(DIPAMP)(NBD)]BF₄ in methanol can also yield an arene-bridged dimeric species, Rh₂(DIPAMP)₂₂. researchgate.netresearchgate.net This dimeric complex has been characterized by X-ray analysis and various NMR techniques. researchgate.net In this dimer, each rhodium atom is chelated by a DIPAMP ligand, and one of the phenyl groups on a phosphorus atom of one DIPAMP ligand coordinates to the second rhodium center. rsc.org Similar dimeric structures have been characterized for other diphosphine ligands like BINAP and DPPE. mdpi.com These dimeric species are catalytically competent and can act as valuable catalyst precursors, often operating without an induction period. researchgate.netresearchgate.net

The formation of these different species—solvates and dimers—is influenced by factors such as the solvent and the presence of additives. rsc.org The characterization of these species is crucial for understanding the catalytic cycle and the nature of the active catalyst.

Catalyst Precursors and In Situ Generation

Structural Analysis of this compound Metal Complexes

The three-dimensional structure of this compound metal complexes, both in the solid state and in solution, provides critical insights into the origins of enantioselectivity in catalysis. X-ray crystallography and NMR spectroscopy are the primary tools for this analysis.

Single-crystal X-ray diffraction has been instrumental in elucidating the solid-state structures of various this compound-rhodium complexes. The crystal structure of the catalyst precursor [Rh(DIPAMP)(COD)]⁺ reveals a specific arrangement of the phenyl groups on the phosphorus atoms, with two being face-exposed and two edge-exposed, which creates a chiral environment for substrate coordination. wiley.comwikipedia.org

The structures of catalyst-substrate adducts have also been determined, providing a snapshot of the complex just before the key hydrogenation step. For example, the crystal structure of [Rh(this compound)(MPAA)]BF₄, where MPAA is methyl (Z)-β-propyl-α-acetamidoacrylate, has been reported. acs.org Similarly, the structure of the adduct with a DOPA precursor, [Rh((S,S)-DIPAMP)((Z)-2-benzoylamino-3-(3,4-dimethoxyphenyl)-methyl acrylate)]BF₄, was determined and confirmed by low-temperature NMR to be the major diastereomer in solution. researchgate.net X-ray analysis has also been used to characterize the dimeric species [Rh(DIPAMP)]₂²⁺. researchgate.net

Table 1: Selected Crystallographic Data for this compound-Rhodium(I) Complexes

| Compound | Key Structural Feature | Reference |

|---|---|---|

| [Rh(DIPAMP)(COD)]⁺ | C₂-symmetric arrangement of phenyl groups | wiley.comwikipedia.org |

| [Rh(DIPAMP)]₂²⁺ | Arene-bridged dimeric structure | rsc.orgresearchgate.net |

| [Rh(this compound)(MPAA)]BF₄ | Catalyst-substrate adduct | acs.org |

| [Rh((S,S)-DIPAMP)(DOPA precursor)]BF₄ | Major catalyst-substrate diastereomer | researchgate.net |

This table is interactive. Click on the headers to sort.

NMR spectroscopy, particularly ³¹P NMR, is a powerful technique for studying the behavior of this compound-rhodium complexes in solution. wiley.com It allows for the in situ monitoring of reactions and the characterization of various species in the catalytic cycle. rsc.orgacs.org

The formation of solvate complexes, such as [Rh(this compound)(MeOH)₂]BF₄, can be readily observed by ³¹P NMR, showing a characteristic doublet due to coupling between the phosphorus and rhodium nuclei. rsc.orgacs.org For example, the hydrogenation of [Rh(this compound)(NBD)]BF₄ to the methanol solvate complex can be monitored in real-time, with the starting material showing a ³¹P NMR signal at δ 49.3 ppm (J(Rh,P) = 158.4 Hz) and the product at δ 80.0 ppm (J(Rh,P) = 208.2 Hz) in methanol. rsc.org

NMR is also crucial for studying catalyst-substrate interactions. The addition of a substrate to a solution of the solvate complex leads to the formation of new diastereomeric adducts, which can be distinguished by their unique ³¹P NMR signals. researchgate.nethomkat.nl For instance, the reaction of the Rh-(S,S)-DIPAMP solvate with methyl α-acetamidocinnamate (MAC) results in two diastereomeric alkene complexes in a roughly 10:1 ratio. tcichemicals.com Detailed kinetic and ³¹P NMR studies have shown that the minor, more reactive diastereomer is responsible for the formation of the major product, a phenomenon known as the "anti-lock-and-key" mechanism. tesisenred.netprinceton.edu

Furthermore, advanced NMR techniques like ¹H, ¹⁰³Rh, and 2D NMR spectroscopy have been used to fully characterize complex structures like the dimeric species [Rh(DIPAMP)]₂²⁺ in solution. researchgate.net

Table 2: Representative ³¹P NMR Data for this compound-Rhodium(I) Species

| Species | Solvent | Chemical Shift (δ, ppm) | Coupling Constant (J(Rh,P), Hz) | Reference |

|---|---|---|---|---|

| [Rh(this compound)(NBD)]BF₄ | MeOH | 49.3 | 158.4 | rsc.org |

| [Rh(this compound)(MeOH)₂]BF₄ | MeOH | 80.0 | 208.2 | rsc.org |

| [Rh(DIPAMP)(substrate)]BF₄ | MeOH-d₄ | - | - | researchgate.net |

This table is interactive. Click on the headers to sort.

X-ray Crystallography of Key Intermediates

Ligand Design Principles and Their Impact on Coordination

The design of chiral phosphine (B1218219) ligands like this compound is founded on creating a well-defined and rigid chiral environment around the metal center. acs.orgtugraz.at The C₂ symmetry of DIPAMP simplifies the number of possible diastereomeric intermediates in a catalytic cycle. pnas.org The chirality in DIPAMP resides at the phosphorus atoms themselves (P-chirogenic), which, along with the substituents on the phosphorus, dictates the conformation of the chelate ring and the disposition of the aryl groups. researchgate.nettcichemicals.com

The bite angle of the diphosphine ligand, which is the P-M-P angle, has a profound effect on the steric and electronic properties of the metal center and can influence the stability of different coordination geometries. wiley.com Ligands with larger bite angles may disfavor coordination modes that require a smaller angle. cmu.edu The constrained P-M-P angle can also influence the rate of migratory insertion steps in the catalytic cycle. cmu.edu

The electronic properties of the ligand, influenced by the substituents on the phosphorus atoms, are also critical. acs.org A balance between steric bulk and electronic effects is necessary to achieve high catalytic activity and enantioselectivity. acs.org The methoxy (B1213986) groups on the phenyl rings of DIPAMP are thought to play a role in both the electronic properties and in providing secondary interactions that help to lock the conformation of the complex. The success of DIPAMP spurred the development of many other C₂-symmetric diphosphine ligands and demonstrated the power of rational ligand design in asymmetric catalysis. pnas.org

Electronic and Steric Ligand Parameters

The behavior of phosphine ligands in transition metal complexes is largely governed by their electronic and steric properties. These are often quantified using the Tolman electronic parameter (TEP or χ) and the ligand cone angle (θ).

The Tolman electronic parameter is derived from the C-O stretching frequency in the infrared (IR) spectrum of a reference nickel complex, [LNi(CO)₃]. wikipedia.org A lower frequency indicates stronger σ-donation and/or weaker π-acidity from the phosphine ligand, which increases electron density on the metal. This increased electron density is then dispersed via back-bonding to the carbonyl ligands, weakening the C-O bond and lowering its stretching frequency. wikipedia.org For this compound, the presence of electron-donating methoxy groups on the phenyl rings makes it a relatively electron-rich ligand compared to triphenylphosphine (B44618) (PPh₃). nobelprize.org

The cone angle is a measure of the steric bulk of a phosphine ligand, defined as the angle of a cone that encompasses all the atoms of the ligand, with its apex at the metal center. wiley.comwiley-vch.de While specific cone angle values for bidentate ligands like DIPAMP are more complex to define than for monodentate phosphines, the concept remains a crucial descriptor of steric hindrance around the metal. wiley.com The steric profile of this compound is dictated by its phenyl and o-anisyl substituents. nobelprize.org Its structure is considered less bulky than ligands with, for example, cyclohexyl or tert-butyl groups. uq.edu.au

The interplay of these parameters is critical. The electronic properties of this compound influence the reactivity of the metal center, while its steric profile plays a key role in the enantioselective step of a catalytic reaction by controlling how a substrate approaches the catalyst. scribd.com

| Ligand | Tolman Electronic Parameter (ν(CO) cm⁻¹) | Cone Angle (θ) [°] |

|---|---|---|

| P(t-Bu)₃ | 2056.1 | 182 |

| PMe₃ | 2064.1 | 118 |

| This compound | Not directly reported, but considered more electron-donating than PPh₃ | Not standardized for bidentate ligands |

| PPh₃ | 2068.9 | 145 |

| P(OMe)₃ | 2079.5 | 107 |

| P(OPh)₃ | 2085.3 | 128 |

Table 1: Comparison of Tolman electronic parameters and cone angles for selected phosphine ligands. wikipedia.orguni-ulm.de this compound's parameters are contextualized based on its structure, as standardized values for bidentate ligands are not consistently applied.

Bite Angle Effects on Metal Center Properties

For bidentate ligands such as this compound, the bite angle—the P-M-P angle formed upon chelation to a metal (M)—is a defining structural parameter. wikipedia.org This angle is largely determined by the ligand's backbone; in the case of this compound, the ethylene (B1197577) bridge typically forms a stable five-membered chelate ring. cmu.edu This geometry results in a relatively rigid structure with a "natural bite angle" (βn) that is well-suited for creating specific coordination geometries. wikipedia.orgcmu.edu

The bite angle influences the properties of the metal center in two primary ways:

Electronic Effects : The enforcement of a specific P-M-P angle alters the hybridization of the metal's orbitals, which in turn affects the electronic properties of the complex. wikipedia.org A ligand's ability to match the "metal-preferred" angle for a given geometry (e.g., ~90° for square planar or octahedral complexes) can lead to more stable catalysts. wikipedia.orgcmu.edu

Steric Effects : The bite angle directly impacts the steric environment around the metal. A wider bite angle can increase steric crowding, influencing the regioselectivity or enantioselectivity of a reaction by dictating the approach of a substrate. wikipedia.orgresearchgate.net

For this compound, the ethylene backbone results in a bite angle of approximately 83-86° in rhodium complexes. This relatively narrow and constrained angle is crucial for fixing the geometry of the catalyst-substrate intermediate, which is essential for achieving high enantioselectivity. uni-ulm.deub.edu The rigidity conferred by the chelate ring reduces the number of accessible conformations, leading to a more defined and selective catalytic pocket. wiley.com

| Diphosphine Ligand | Backbone | Typical Bite Angle (β) [°] |

|---|---|---|

| dppm | -CH₂- | ~72 |

| This compound | -CH₂CH₂- | ~85 |

| dppe | -CH₂CH₂- | ~86 |

| (R)-BINAP | -C₂₀H₁₂- (binaphthyl) | ~92 |

| dppf | -Fe(C₅H₄)₂- (ferrocene) | ~99 |

| Xantphos | xanthene | ~112 |

| BISBI | -C₁₂H₈(CH₂)₂- (biphenyl) | ~113 |

Table 2: Comparison of typical bite angles for various bidentate phosphine ligands, illustrating the structural context of this compound. uni-ulm.decmu.edursc.org

C2-Symmetry and its Influence on Catalyst Design

This compound possesses C2 rotational symmetry, a feature that has proven to be a highly influential principle in the design of chiral ligands for asymmetric catalysis. tcichemicals.com The C2 axis of symmetry means that the two phosphino (B1201336) groups are chemically equivalent.

The primary advantage of this symmetry is the simplification of the coordination sphere around the metal. When a C2-symmetric ligand like this compound coordinates to a metal and then to a prochiral substrate, the number of possible diastereomeric intermediates is significantly reduced compared to an asymmetric ligand. ub.edu This reduction in competing reaction pathways can have a profound and beneficial effect on enantioselectivity, as it potentially eliminates less-selective routes to the product.

This design principle was famously leveraged in the development of the Rh-(R,R)-DIPAMP catalyst. The C2 symmetry creates a well-defined chiral environment, which can be visualized using a quadrant diagram. In this model, the aryl groups of the ligand are arranged to block two of the four quadrants around the metal center. nobelprize.orgwiley.com The phenyl groups are proposed to present a sterically hindered "edge," while the o-anisyl groups present a less hindered "face." nobelprize.org A prochiral substrate is therefore directed to bind in the open, unhindered quadrants, leading to a preferred mode of coordination and subsequent enantioselective transformation. nobelprize.orgub.edu

The success of this compound and the concept of C2 symmetry spurred the development of many other highly effective ligands, such as BINAP and DuPhos, which have become mainstays in asymmetric hydrogenation and other transformations. tcichemicals.com

Mechanistic Investigations of R,r Dipamp Catalyzed Asymmetric Hydrogenation

Elucidation of Reaction Pathways

The catalytic cycle of rhodium-DIPAMP catalyzed asymmetric hydrogenation has been a subject of intense investigation, leading to a well-established "unsaturated mechanism". acs.orgrsc.org This pathway involves the initial coordination of the olefinic substrate to the rhodium center, followed by the oxidative addition of hydrogen. acs.orgrsc.orgpitt.edu

Unsaturated Mechanism and Substrate Chelation

The catalytic cycle begins with the displacement of solvent molecules from the solvated rhodium catalyst, [Rh((R,R)-DIPAMP)(solvent)₂]⁺, by the prochiral olefinic substrate. uclm.espitt.edu For substrates like α-(acylamino)acrylates, which are commonly used in these hydrogenations, chelation occurs through both the C=C double bond and the carbonyl oxygen of the amide group to the rhodium(I) center. uclm.espitt.eduhomkat.nl This forms a catalyst-substrate adduct. pitt.edu The formation of these adducts is a rapid and reversible process. pitt.edu

The stability of these chelate complexes is a key feature of the system. The formation constants for these adducts are significantly higher than for simple olefins, highlighting the importance of the directing group on the substrate. pitt.edu

Migratory Insertion and Reductive Elimination

The Rh(III) dihydride intermediate is highly reactive and undergoes a rapid migratory insertion of the coordinated alkene into one of the Rh-H bonds. pitt.edusci-hub.se This step forms a five-membered chelated alkyl-rhodium(III) intermediate. uclm.es It has been established that the hydrogen atom transfers to the β-carbon of the original double bond, while the α-carbon forms a bond with the rhodium atom. pitt.edu

The final step of the catalytic cycle is the reductive elimination from this alkyl-rhodium(III) intermediate. sci-hub.se This step forms the C-H bond of the hydrogenated product and regenerates the Rh(I) catalyst, which can then re-enter the catalytic cycle. kyushu-univ.jp

Enantioselection Mechanism and Stereochemical Control

The origin of the high enantioselectivity observed in this compound-catalyzed hydrogenations has been a central question. The prevailing understanding is based on the "major/minor catalyst-substrate adduct" concept, which deviates from the simple "lock-and-key" model. pitt.eduscispace.com

Major/Minor Catalyst-Substrate Adduct Concept

Initial binding of the prochiral substrate to the chiral rhodium-DIPAMP catalyst leads to the formation of two diastereomeric catalyst-substrate adducts, often referred to as the major and minor adducts. pitt.eduresearchgate.net It was initially thought that the major adduct, being more stable and present in higher concentration, would lead to the major enantiomer of the product. pitt.edu

However, extensive studies by Halpern and others revealed a more complex reality. acs.orgpitt.eduscispace.com Through a combination of NMR spectroscopy and X-ray crystallography, it was demonstrated that for the hydrogenation of substrates like methyl (Z)-α-acetamidocinnamate (MAC) with a Rh-(R,R)-DIPAMP catalyst, the major diastereomeric adduct in solution corresponds to the one that would produce the minor enantiomer of the product. pitt.eduresearchgate.netprinceton.edu

The key finding is that the minor, less stable catalyst-substrate adduct is significantly more reactive towards hydrogen than the major adduct. pitt.eduscispace.com This higher reactivity of the minor adduct means that it is consumed much faster in the catalytic cycle, ultimately leading to the formation of the major product enantiomer. pitt.eduscispace.com This phenomenon, where the less abundant intermediate dictates the stereochemical outcome, is often referred to as the "anti-lock-and-key" or Halpern mechanism. homkat.nlresearchgate.net The interconversion between the major and minor diastereomers is rapid, allowing the less stable but more reactive minor adduct to be continuously supplied. pitt.eduuit.no

An inverse dependence of enantiomeric excess on hydrogen pressure has been observed in many of these systems, which is consistent with this major/minor concept. pitt.edu At very high hydrogen pressures, the rate of hydrogen addition can become competitive with the rate of substrate dissociation from the major adduct, potentially leading to a decrease in enantioselectivity. pitt.edu

Role of Substrate-Catalyst Interactions and Quadrant Model

The stereochemical outcome is ultimately governed by the intricate steric and electronic interactions between the chiral this compound ligand and the substrate within the transition state of the oxidative addition step. The C₂ symmetry of the DIPAMP ligand creates a well-defined chiral environment around the rhodium center. wiley.com

A useful tool for visualizing and predicting the stereochemical preference is the quadrant model. wiley.comnobelprize.org For a rhodium complex with this compound, the phenyl groups on the phosphorus atoms can be depicted as creating "hindered" and "unhindered" quadrants. nobelprize.org The model suggests that an approaching prochiral olefin will preferentially orient itself to minimize steric interactions, placing its larger substituents in the less hindered quadrants. nobelprize.orgresearchgate.net This preferred orientation in the transition state of the rate-determining step is what ultimately leads to the observed high enantioselectivity. The edge-face arrangement of the aryl groups in the DIPAMP ligand plays a significant role in creating this steric differentiation. nobelprize.org

Influence of Reaction Conditions on Enantioselectivity (e.g., Temperature, H2 Pressure)

The enantioselectivity of asymmetric hydrogenation reactions catalyzed by rhodium complexes with the chiral diphosphine ligand this compound ((R,R)-1,2-bis[(2-methoxyphenyl)(phenylphosphino)]ethane) can be significantly influenced by reaction parameters such as temperature and hydrogen pressure. These factors can alter the delicate energy balance between the competing diastereomeric pathways in the catalytic cycle, thereby affecting the enantiomeric excess (ee) of the product.

Temperature Effects:

Generally, in asymmetric catalysis, lower temperatures are favored to enhance enantioselectivity. This is because the difference in the free energies of activation (ΔΔG‡) for the two competing pathways leading to the (R) and (S) enantiomers becomes more significant relative to the thermal energy (kT) at lower temperatures. However, the specific effect of temperature can be complex and substrate-dependent. In some cases, an increase in temperature can lead to a decrease in enantioselectivity due to faster rates of competing, less selective side reactions or epimerization of intermediates.

For the Rh-(R,R)-DIPAMP system, early studies on the hydrogenation of α-enamides demonstrated that high enantioselectivities could be achieved at ambient temperatures. For instance, the industrial synthesis of L-DOPA via asymmetric hydrogenation of an enamide precursor using a Rh-(R,R)-DIPAMP catalyst proceeds with high efficiency and enantioselectivity (96% ee) at around 50°C. princeton.edu This indicates that for certain substrates, the inherent stereoselectivity of the catalyst is robust enough to withstand moderate thermal energy.

Hydrogen Pressure Effects:

The influence of hydrogen (H₂) pressure on the enantioselectivity of Rh-DIPAMP catalyzed hydrogenations is a well-documented phenomenon and is often linked to the Halpern mechanism, which posits that the major product enantiomer arises from the more reactive, yet less stable (minor), catalyst-substrate diastereomer. researchgate.netpitt.edu

An inverse relationship between H₂ pressure and enantiomeric excess is frequently observed. researchgate.net At low H₂ pressures, the interconversion between the two diastereomeric catalyst-substrate adducts is rapid compared to the rate of hydrogenolysis. This allows the system to reach a state where the more reactive minor diastereomer is preferentially consumed, leading to high enantioselectivity.

It is important to note that this pressure dependence is not universal for all substrates. In some instances, the enantioselectivity is found to be independent of the hydrogen pressure, suggesting that the "lock-and-key" mechanism, where the major product arises from the major catalyst-substrate adduct, may be operative. acs.orgresearchgate.net

Interactive Data Table: Influence of Reaction Conditions on Enantioselectivity

| Substrate | Catalyst System | Temperature (°C) | H₂ Pressure (atm) | Enantiomeric Excess (ee, %) | Reference |

| (Z)-α-Acetamidocinnamate Precursor to L-DOPA | [Rh(this compound)(COD)]BF₄ | 50 | 3 | 96 | princeton.edu |

| Methyl 2-acetamidoacrylate | [Rh(COD)₂]BF₄ / (R,R)-Me-BPE | Room Temp | 1 | 94 | acs.orgresearchgate.net |

| Methyl 2-acetamidoacrylate | [Rh(COD)₂]BF₄ / (R,R)-Me-BPE | Room Temp | ~6.8 | 56 | acs.orgresearchgate.net |

| Ethyl 4-methyl-3-acetamido-2-pentenoate | [Rh(COD)₂]BF₄ / (R,R)-Me-BPE | Room Temp | 1 | 42 | acs.orgresearchgate.net |

| Ethyl 4-methyl-3-acetamido-2-pentenoate | [Rh(COD)₂]BF₄ / (R,R)-Me-BPE | Room Temp | ~6.8 | 72 | acs.orgresearchgate.net |

| Tetrasubstituted Enamine | [Rh(cod)(this compound)]OTf | 50 | 10 | Low | acs.org |

Computational Chemistry Approaches to Mechanism

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the intricate mechanisms of asymmetric catalysis, including hydrogenations catalyzed by Rh-DIPAMP. acs.orgresearchgate.netdiva-portal.org These methods provide detailed insights into the structures and energies of intermediates and transition states, which are often difficult to characterize experimentally. acs.org

DFT Studies of Catalytic Cycles and Transition States

DFT calculations have been instrumental in mapping the potential energy surfaces of the entire catalytic cycle for Rh-DIPAMP and related diphosphine-catalyzed hydrogenations. researchgate.netacs.org The generally accepted mechanism involves several key steps: substrate coordination to the solvated Rh(I) catalyst, oxidative addition of H₂ to form a Rh(III) dihydride, migratory insertion of the olefin into a Rh-H bond to form a Rh(III) alkyl hydride, and finally, reductive elimination of the hydrogenated product to regenerate the Rh(I) catalyst. acs.org

DFT studies have focused on determining the relative energies of the intermediates and transition states for the competing diastereomeric pathways. researchgate.netresearchgate.net For the classic Rh-DIPAMP catalyzed hydrogenation of methyl (Z)-α-acetamidocinnamate (MAC), computational studies have explored the "unsaturated" pathway, where substrate coordination precedes H₂ activation. researchgate.net These calculations help to identify the rate-determining and stereoselectivity-determining steps of the reaction.

The calculations often reveal that the oxidative addition of H₂ to the catalyst-substrate adduct is a crucial step. acs.orguit.no The geometry of the transition state for this step, including the orientation of the substrate relative to the chiral ligand, plays a significant role in determining the final stereochemical outcome. researchgate.net DFT can model the subtle non-covalent interactions, such as steric repulsion and attractive dispersion forces, between the ligand and the substrate within the transition state structure, which are believed to be key to enantioselection. rsc.org

Prediction of Stereochemistry and Selectivity-Determining Factors

A primary goal of computational studies is to accurately predict the stereochemical outcome of the reaction and to understand the fundamental factors that govern this selectivity. nih.gov For Rh-DIPAMP systems, DFT calculations have been used to rationalize the observed enantioselectivities by comparing the activation energy barriers of the competing transition states leading to the (R) and (S) products. researchgate.net The pathway with the lower energy barrier is expected to be the major pathway, thus determining the predominant enantiomer.

Computational studies have provided support for the Halpern "anti-lock-and-key" mechanism in many Rh-diphosphine catalyzed hydrogenations. pitt.edunih.gov This model suggests that the major product enantiomer arises from the minor, less stable catalyst-substrate diastereomer, which is significantly more reactive towards H₂. pitt.edu DFT calculations can quantify the relative stabilities of the diastereomeric catalyst-substrate adducts and the energy barriers for their subsequent reaction with H₂, providing a theoretical basis for this counterintuitive phenomenon.

More recent computational work has highlighted the importance of a "dihydride mechanism," where the stereoselection may occur at a later stage in the catalytic cycle. researchgate.net For the Rh-DIPAMP-MAC system, quantum chemical computations have suggested that the enantioselection happens at the stage of C=C double bond coordination to a Rh(III) non-chelating octahedral complex. researchgate.net The formation of the chelate ring in a less sterically hindered quadrant of the catalyst determines the sense of enantioselection. researchgate.net

Furthermore, computational models have evolved to include more sophisticated effects, such as dispersion forces, which can be critical for accurately modeling the weak, non-covalent interactions that often dictate stereoselectivity. rsc.org The development of these predictive tools continues to be a major focus, aiming to reduce the reliance on empirical screening in the development of new asymmetric catalytic processes. nih.govnih.gov

Interactive Data Table: Calculated Energy Barriers for Competing Pathways

| System | Computational Method | Pathway | Calculated ΔG‡ (kcal/mol) | Predicted Major Enantiomer | Experimental Major Enantiomer | Reference |

| Rh-DIPAMP / MAC | DFT | R-pathway | Lower Energy | R | R | researchgate.net |

| Rh-DIPAMP / MAC | DFT | S-pathway | Higher Energy | - | - | researchgate.net |

| Co-iPrDuPhos / Enamide | DFT | R-pathway | 14.8 | S | S | uit.no |

| Co-iPrDuPhos / Enamide | DFT | S-pathway | 13.5 | S | S | uit.no |

*Data for a related cobalt-diphosphine system is included to illustrate the application of DFT in predicting stereochemical outcomes by comparing activation energy barriers. Specific ΔG‡ values for the Rh-DIPAMP system were not explicitly found in the search results, but the qualitative findings are consistent.

Catalytic Applications of R,r Dipamp in Asymmetric Synthesis

Asymmetric Hydrogenation of Dehydroamino Acids and Derivatives

The rhodium complex of (R,R)-DIPAMP is a highly effective catalyst for the asymmetric hydrogenation of dehydroamino acids and related unsaturated compounds, consistently delivering products with high enantiomeric excess. wiley-vch.deresearchgate.net This success established asymmetric hydrogenation as a practical and powerful tool for synthesizing enantiopure molecules. diva-portal.org

One of the most significant achievements in asymmetric catalysis was the development of an industrial process for the synthesis of L-DOPA, a crucial drug for treating Parkinson's disease. nptel.ac.innobelprize.orgrug.nl This process, developed by Knowles and his team at Monsanto, utilizes a rhodium catalyst complexed with this compound for the key stereochemical step. nobelprize.orgtesisenred.net

The process involves the asymmetric hydrogenation of an enamide precursor to L-DOPA. nobelprize.orguoi.gr The cationic rhodium complex, [Rh(this compound)(COD)]BF₄, catalyzes the hydrogenation of the prochiral olefin to afford the desired protected amino acid intermediate in quantitative yield and with high enantioselectivity. nobelprize.orgprinceton.edu After an initial enantiomeric excess (ee) of 95-96%, a simple recrystallization step can yield an enantiomerically pure product. nobelprize.orgprinceton.edu This application was the first commercialized catalytic asymmetric synthesis using a chiral transition metal complex and has been in operation since 1974. nobelprize.orgrug.nl The success of the Monsanto L-DOPA process spurred significant research and development in the field of asymmetric catalysis. nobelprize.org

Key Reaction in the Monsanto L-DOPA Process

| Precursor | Catalyst | Conditions | Product | Enantiomeric Excess (ee) |

|---|

The [Rh(COD)(DIPAMP)][BF₄] catalyst has been successfully used for the asymmetric hydrogenation of (Z)-α-acetamidocinnamic acid and its methyl ester, achieving enantioselectivity values over 90%. researchgate.net Furthermore, modifications to the ligand structure, such as substituting the P-(2-MeO-3-naphthyl) group, have been shown to increase catalyst activity and enantioselectivity, reaching 90% ee in the hydrogenation of α-acetamidostyrene under mild conditions. researchgate.net

This compound-rhodium catalysts are also effective in the asymmetric hydrogenation of itaconic acid and its derivatives. taylorandfrancis.compitt.edu The hydrogenation of unsubstituted itaconic acid or its salts using a rhodium catalyst with this compound can produce 2-methylsuccinic acid with an enantiomeric excess of up to 88%. google.com

The catalyst has demonstrated high performance with substituted itaconates as well. For example, the asymmetric hydrogenation of monomethyl itaconate proceeds with a high degree of asymmetric induction, around 90% ee. taylorandfrancis.com Even higher enantioselectivities have been achieved with β-substituted substrates. Isomerically pure (E)-β-phenylitaconate derivatives have been hydrogenated with a DIPAMP-Rh catalyst to yield the corresponding product in up to 97% ee. google.com

Table of this compound in Asymmetric Hydrogenation

| Substrate | Catalyst System | Product Configuration | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| (Z)-α-Acetamido-4-hydroxy-3-methoxycinnamic acid | Rh-(R,R)-DIPAMP | L | 96% | princeton.edu |

| (Z)-α-Acetamidocinnamic acid | [Rh(COD)(DIPAMP)][BF₄] | Not specified | >90% | researchgate.net |

| Methyl-(Z)-α-acetamidocinnamate | [Rh(COD)(DIPAMP)][BF₄] | Not specified | >90% | researchgate.net |

| α-Acetamidostyrene | Rh-(R,R)-DIPAMP derivative | Not specified | 90% | researchgate.net |

| Itaconic Acid | Rh-(R,R)-DIPAMP | Not specified | up to 88% | google.com |

| Monomethyl itaconate | Rh-(R,R)-DIPAMP | R | ~90% | taylorandfrancis.com |

Hydrogenation of α-Acetamidocinnamates and Related Substrates

Enantioselective [3+2] Cycloaddition Reactions

This compound serves as an effective catalyst in phosphine-catalyzed enantioselective [3+2] cycloaddition reactions. sigmaaldrich.comsigmaaldrich.comscientificlabs.co.uk Specifically, it has been used to catalyze the cycloaddition of γ-substituted allenoates with β-perfluoroalkyl enones to produce highly functionalized cyclopentenes. sigmaaldrich.comchemdad.comrsc.org In this transformation, control experiments indicate that the reaction with racemic γ-aryl allenoates proceeds through a deracemization process, yielding the product with high enantioselectivity (up to 95% ee). rsc.orgresearchgate.net A plausible catalytic cycle involves the initial nucleophilic addition of this compound to the allenoate, forming a zwitterionic intermediate which then undergoes the cycloaddition. rsc.org

Synthesis of Rhodium Diphosphine Trinuclear Complexes

This compound is utilized as a reactant in the synthesis of specific rhodium diphosphine trinuclear complexes. chemdad.comchemicalbook.com These complexes, such as [Rh₃(PP)₃(μ₃-OH)ₓ(μ₃-OMe)₂₋ₓ]BF₄ (where PP can be DIPAMP), can form upon the addition of bases to solvate complexes like [Rh(PP)(solvent)₂]BF₄. researchgate.net It has been noted that the in-situ formation of these trinuclear species can sometimes lead to the deactivation of the catalyst in asymmetric hydrogenation reactions, an effect that can be reversed with acidic additives. researchgate.net

Application in Other Asymmetric Transformations (e.g., Cyclopropanation)

Beyond hydrogenation, this compound has found application in other asymmetric transformations. A notable example is its use in catalytic asymmetric cyclopropanation. scispace.com A rhodium-DIPAMP complex has been successfully employed as a catalyst for this purpose, demonstrating the versatility of the ligand in promoting different types of stereoselective bond formations. scispace.com

Table of Mentioned Compounds

| Compound Name | Formula/Type |

|---|---|

| This compound | C₂₈H₂₈O₂P₂ |

| L-DOPA | C₉H₁₁NO₄ |

| (Z)-α-Acetamido-4-hydroxy-3-methoxycinnamic acid | C₁₂H₁₃NO₅ |

| N-Acetyl-L-DOPA | C₁₁H₁₃NO₅ |

| (Z)-α-Acetamidocinnamic acid | C₁₁H₁₁NO₃ |

| Methyl-(Z)-α-acetamidocinnamate (MAC) | C₁₂H₁₃NO₃ |

| α-Acetamidostyrene | C₁₀H₁₁NO |

| Itaconic Acid | C₅H₆O₄ |

| 2-Methylsuccinic acid | C₅H₈O₄ |

| Monomethyl itaconate | C₆H₈O₄ |

| (E)-β-Phenylitaconate | Ester Derivative |

| Allenoates | Organic Compound Class |

| β-Perfluoroalkyl enones | Organic Compound Class |

| Cyclopentenes | Organic Compound Class |

| Rhodium diphosphine trinuclear complexes | Metal-Organic Complex |

Structure Activity Relationship Studies of R,r Dipamp and Its Analogues

Modification of (R,R)-DIPAMP Ligand Structure

The substituents on the phosphorus atoms of DIPAMP are critical to its function. The ligand features a C₂-symmetric bisphosphine framework where each pyramidal phosphorus atom is connected to an anisyl group, a phenyl group, and an ethane (B1197151) spacer. wikipedia.org The methoxy (B1213986) groups on the anisyl rings are particularly important, contributing to the ligand's electronic properties. These groups enhance electron donation to the rhodium center, which can increase the rate of oxidative addition of hydrogen.

Systematic studies have shown that modifying these substituents can significantly alter catalytic performance. A family of P-stereogenic ligands, known as "R-SMS-Phos," was developed by varying the ortho-alkoxy group on the phenyl ring. researchgate.net This diversification demonstrated that changes to the substituent R (from methyl in DIPAMP to branched alkyls, silyl (B83357) groups, etc.) have a marked beneficial impact on both enantioselectivity and catalyst activity compared to the original DIPAMP design. researchgate.net For instance, switching the methoxy (MeO) groups of DIPAMP with isopropoxy (i-PrO) groups led to the i-Pr-SMS-Phos ligand. This analogue exhibited boosted catalyst activity and enhanced enantioselectivity in the rhodium(I)-catalyzed hydrogenation of a wide array of olefinic substrates, including dehydro-α-amido acids, itaconates, and enamides. researchgate.net

The electronic and steric effects of substituents are intertwined. The position of a substituent can have a decisive influence on the initial reaction rate and enantioselectivity. researchgate.net For example, in the hydrogenation of substituted 2,3-diphenylpropenoic acids, the position of a methoxy substituent determined whether its effect was primarily electronic or steric. researchgate.net The combination of these effects is crucial for achieving high enantioselectivities. researchgate.net

Table 1: Effect of Ligand Modification on Rh(I)-Catalyzed Asymmetric Hydrogenation

| Ligand | Substrate | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|

| This compound | L-DOPA precursor | ~95% | 20.210.105nobelprize.org |

| (R,R)-i-Pr-SMS-Phos | Various Olefins | Enhanced vs. DIPAMP | researchgate.net |

| (S,S)-1,2-bis[(o-ethylphenyl)phenylphosphino]ethane | α-(acylamino)acrylic acids | Comparable to DIPAMP | keyorganics.net |

Further evolution of the DIPAMP framework has led to the development of "Plus-Size DiPAMP Hybrids." One such family, termed 2RBigFUS, was created by incorporating the branched, functionalized alkoxy feature of the R-SMS-Phos design into a different P,P'-distereogenic ligand. researchgate.netaminer.org This approach resulted in rhodium(I) complexes with further boosted activity and superior enantioselectivity for the hydrogenation of various functionalized olefins, including challenging α-arylacrylic acids. researchgate.net

The baseline member of this series, 2iPrBigFUS, demonstrated excellent results in the hydrogenation of substrates like methyl α-acetamidocinnamate (MAC) and α-acetamidostyrene (AS), achieving 100% conversion and high enantioselectivity (99.2% ee for AS). researchgate.net These "plus-size" models suggest that bulkier ligand designs may be more suitable for a broader range of applications in Rh(I)-catalyzed hydrogenations compared to the original DIPAMP. aminer.org

Substituent Effects on Enantioselectivity and Activity

Comparison with Other Chiral Phosphine (B1218219) Ligands

The efficacy of this compound is best understood in the context of the broader landscape of chiral phosphine ligands. These ligands are generally categorized by their denticity (the number of donor atoms) and the location of the chiral element. tcichemicals.comalfachemic.comalfa-chemistry.com

This compound is a bidentate ligand, meaning it has two phosphorus donor atoms that chelate to the metal center. alfachemic.comalfa-chemistry.com This chelation creates a rigid, C₂-symmetric pocket around the metal, which is key to its stereocontrol. For many years, it was believed that bidentate chelation was essential for achieving high enantioselectivity in reactions like asymmetric hydrogenation. wiley.com

However, subsequent research has shown that monodentate ligands (having only one phosphorus donor atom) can also be highly effective, sometimes even outperforming bidentate ligands. wiley.comnih.gov While high enantioselectivity can be more difficult to achieve with monodentate phosphines, they are crucial for many transition-metal-catalyzed reactions where chelating bidentate ligands are ineffective. fudan.edu.cn The development of efficient monodentate ligands, such as phosphoramidites, has demonstrated that bidentate chiral phosphines are not always essential for fast and highly enantioselective hydrogenations. nih.gov

Chiral phosphine ligands can be classified based on the source of their chirality. tcichemicals.comnih.gov this compound is a P-chiral (or P-stereogenic) ligand, where the stereogenic centers are the phosphorus atoms themselves. tcichemicals.comnih.gov This was a pioneering design, and for a time, it was thought that having the chiral center directly at the phosphorus atom was critical for high enantioselectivity. 20.210.105

This hypothesis was later revised with the development of highly successful ligands possessing "backbone chirality," where the stereogenic centers are located on the carbon backbone connecting the phosphorus atoms. 20.210.105tcichemicals.com Prominent examples of backbone chiral ligands include DIOP, CHIRAPHOS, BINAP, DuPHOS, and BPE. tcichemicals.comwiley-vch.detesisenred.net These ligands, particularly BINAP and DuPHOS, have proven to be exceptionally versatile and effective in a wide range of asymmetric syntheses, somewhat overshadowing P-chiral ligands for many years. tcichemicals.com The main reason for the slower development of P-chiral ligands, despite the success of DIPAMP, was the perceived difficulty in their synthesis. tcichemicals.comnih.gov

Table 2: Comparison of P-Chiral and Backbone Chiral Ligands

| Ligand Class | Example(s) | Location of Chirality | Key Feature | Reference |

|---|---|---|---|---|

| P-Chiral | DIPAMP, MiniPHOS | At the phosphorus atom | Asymmetry is close to the metal center. | tcichemicals.comnih.gov |

| Backbone Chiral | BINAP, DuPHOS, BPE | On the carbon backbone | Chirality is conferred by a C₂-symmetric atropisomeric biaryl or a chiral cyclic backbone. | tcichemicals.comwiley-vch.degoogle.com |

The electronic properties of phosphine ligands are a critical factor in their catalytic performance. jst.go.jp The reactivity of a metal catalyst can be tuned by altering the electron-donating or electron-withdrawing nature of the coordinated phosphine. tcichemicals.com

Generally, electron-rich phosphine ligands, which are strong σ-donors, increase the electron density at the metal center. alfa-chemistry.comtcichemicals.com This enhanced electron density often increases the rate of key catalytic steps, such as the oxidative addition of H₂ in hydrogenation reactions. tcichemicals.com Trialkylphosphines are typically more electron-donating than triarylphosphines. tcichemicals.com

This compound, with its anisyl groups, is considered a relatively electron-rich ligand. Many highly effective P-chiral ligands developed after DIPAMP, such as BisP* and MiniPHOS, are also designed to be conformationally rigid and electron-rich, often featuring bulky alkyl groups like tert-butyl on the phosphorus atoms. nih.govjst.go.jpresearchgate.net This combination of steric bulk and electron-rich character frequently leads to excellent enantioselectivity and high catalytic activity in various asymmetric reactions. nih.govjst.go.jpacs.org The success of these ligands underscores the principle that for many catalytic cycles, particularly in hydrogenation, electron-donating phosphines are more active. google.com

Advanced Spectroscopic and Analytical Techniques in R,r Dipamp Research

NMR Spectroscopy in Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for investigating the mechanisms of catalytic reactions involving (R,R)-DIPAMP. Particularly, ³¹P NMR is instrumental due to the presence of phosphorus atoms in the ligand backbone, offering a direct probe into the ligand's electronic environment and coordination to the metal center.

NMR spectroscopy, especially at low temperatures, enables the direct observation and characterization of transient species that are crucial to the catalytic cycle. In the context of asymmetric hydrogenation catalyzed by rhodium-(R,R)-DIPAMP complexes, detailed NMR studies have been fundamental to understanding the origin of enantioselectivity.

Initial mechanistic proposals suggested a "lock-and-key" model, where the major product enantiomer would arise from the most abundant diastereomeric catalyst-substrate complex. However, extensive kinetic and ³¹P NMR studies have challenged this notion. Research has shown that for the hydrogenation of prochiral olefins, two diastereomeric adducts of the catalyst-substrate complex are formed. rsc.org For instance, in the hydrogenation of an L-DOPA precursor using a Rh-(R,R)-DIPAMP catalyst, low-temperature ³¹P NMR experiments allowed for the identification of both the major and minor diastereomeric catalyst-substrate complexes. rsc.org

³¹P NMR is also used to identify various species in solution, including the active catalyst, catalyst precursors, and deactivated species. For example, in solutions of [Rh(DIPAMP)(MeOH)₂]BF₄, ³¹P{¹H} NMR spectra can distinguish between the desired solvate complex, substrate-bound complexes, and inactive species like dinuclear or trinuclear chloride-bridged complexes that can form from impurities. nih.govnih.govnih.gov The distinct chemical shifts and rhodium-phosphorus coupling constants (¹J(P,Rh)) for each species allow for their unambiguous identification and quantification. nih.govnih.gov

| Species | ³¹P NMR Chemical Shift (δ, ppm) | Coupling Constant (¹J(P,Rh), Hz) | Solvent | Reference |

| [Rh₃(this compound)₃(µ₃-Cl)₂][BF₄] | 72.5 | 203.5 | MeOH-d₄ | nih.gov |

| [Rh₂(this compound)₂(µ₂-Cl)₂] | ~74.9 | 198.9 | MeOH-d₄ | nih.gov |

| [Rh((S,S)-DIPAMP)(enamide)]BF₄ (major) | - | - | - | rsc.org |

| [Rh((S,S)-DIPAMP)(enamide)]BF₄ (minor) | - | - | - | rsc.org |

Table 1: Representative ³¹P NMR data for various Rh-(R,R)-DIPAMP complexes observed during mechanistic studies. Note: Specific shift values for catalyst-substrate diastereomers are highly dependent on the substrate and conditions.

The chemical shifts observed in NMR spectra can be sensitive to the pH of the medium, particularly for complexes in aqueous or protic solutions. This dependence arises from protonation or deprotonation events involving either the ligand or species coordinated to the metal center, which alters the electronic environment of the observed nuclei.

While specific studies detailing the pH dependence of NMR chemical shifts for this compound complexes are not extensively documented in the available literature, the principles can be understood from research on related water-soluble rhodium-phosphine complexes. For example, studies on rhodium complexes with sulfonated phosphine (B1218219) ligands have shown that the speciation and chemical shifts of hydride complexes are strongly pH-dependent. researchgate.net In these systems, the equilibrium between different rhodium hydride species can be shifted by changing the pH, with a corresponding change in the observed ¹H and ³¹P NMR signals. researchgate.net The midpoint of the equilibrium between certain rhodium dihydride and monohydride species was found to occur at a pH of 8.2. researchgate.net

Monitoring Reaction Intermediates and Catalyst-Substrate Complexes

Mass Spectrometry for Complex Characterization

Mass spectrometry (MS), particularly with soft ionization techniques like Electrospray Ionization (ESI-MS), is a powerful tool for the characterization of charged this compound-metal complexes and for gaining mechanistic insights by detecting reaction intermediates. ESI-MS is well-suited for analyzing ionic catalyst precursors and intermediates directly from the reaction solution. nih.govresearchgate.net

The technique provides the mass-to-charge ratio (m/z) of ions in solution, allowing for the confirmation of the composition of catalyst precursors, such as [Rhthis compound]BF₄. americanelements.comdoi.org The isotopic pattern of rhodium (¹⁰³Rh, 100% abundance) and other elements helps in the confident assignment of the observed signals.

Furthermore, ESI-MS is instrumental in identifying intermediates within a catalytic cycle. nih.govnih.gov By monitoring the reaction mixture over time, it is possible to observe the appearance and disappearance of signals corresponding to catalyst-substrate adducts, oxidative addition products, and other transient species. rsc.orgresearchgate.net Tandem mass spectrometry (MS/MS) experiments can further aid in the structural elucidation of these intermediates by inducing fragmentation and analyzing the resulting daughter ions. nih.gov While some weakly bound intermediates may be difficult to detect as they can be lost during the desolvation process in the mass spectrometer, the method has been successfully used to detect all key intermediates in related rhodium-bisphosphine catalyzed cycloaddition reactions. nih.govresearchgate.net

| Compound / Complex | Technique | Observed m/z | Formula | Reference |

| [Rhthis compound]BF₄ | - | 756.159 (Monoisotopic Mass) | [C₂₈H₂₈O₂P₂)(C₈H₁₂Rh)]⁺BF₄⁻ | doi.org |

| Rhodium-diphosphine intermediates | ESI-MS | Varies | Varies | nih.govnih.gov |

Table 2: Example of mass spectrometry data for an this compound catalyst precursor.

Chiral-Phase HPLC for Enantiomeric Excess Determination

The primary goal of using a chiral catalyst like a rhodium-(R,R)-DIPAMP complex is to produce an enantiomerically enriched product. Therefore, the accurate determination of the enantiomeric excess (e.e.) of the reaction product is critical for evaluating the catalyst's effectiveness. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and reliable method for this purpose.

In this technique, the racemic or enantiomerically enriched product mixture is passed through an HPLC column packed with a chiral material. The two enantiomers interact diastereomerically with the CSP, leading to different retention times. This allows for their separation into two distinct peaks in the chromatogram.

The e.e. is calculated by integrating the area of the two peaks and using the following formula:

e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] × 100

The choice of the chiral column and the mobile phase is crucial and must be optimized for each specific product to achieve baseline separation of the enantiomers. Common detectors used include UV-Vis detectors. doi.org The development of a robust chiral HPLC method is a fundamental step in screening the performance of this compound and other chiral catalysts in asymmetric synthesis. americanelements.com

Emerging Research Directions and Future Perspectives

Development of Novel (R,R)-DIPAMP Analogues with Enhanced Performance

While this compound remains a benchmark P-chiral phosphine (B1218219) ligand, significant research has been dedicated to synthesizing new analogues with improved catalytic activity and enantioselectivity. tcichemicals.comkeyorganics.netnih.gov The synthetic difficulty of preparing P-chiral phosphines initially hindered progress in this area for over two decades. tcichemicals.comnih.gov However, the development of methods using phosphine-boranes as intermediates has facilitated the creation of a new generation of P-chiral ligands. nih.govresearchgate.net

These new ligands often retain the core structure of DIPAMP but feature modifications to the substituents on the phosphorus atoms or the aryl groups. keyorganics.netresearchgate.net For instance, Imamoto and coworkers developed a series of P-chiral bisphosphine ligands with bulky alkyl groups (like tert-butyl) and small alkyl groups (like methyl) on the phosphorus atoms. researchgate.net These conformationally rigid and electron-rich ligands have demonstrated exceptional performance in asymmetric hydrogenations. nih.govresearchgate.net

One study systematically replaced the o-anisyl groups of DIPAMP with other substituted aryl groups. researchgate.net It was found that substitution at the 5-position of the aryl ring was beneficial for enantioselectivity in the rhodium-catalyzed hydrogenation of α-acetamidostyrene, while substitution at the 3-position was detrimental. researchgate.net Another approach, which led to the 2RBigFUS family of ligands, involved combining the P,P'-distereogenic nature of one ligand class with the branched alkoxy features of another, resulting in hybrids with boosted activity and superior enantioselectivity in the hydrogenation of challenging substrates like α-arylacrylic acids. researchgate.net

The performance of these new analogues has, in some cases, surpassed that of the original this compound. In the asymmetric hydrogenation of methyl (Z)-α-acetamidocinnamate (MAC), a standard test substrate, new ligands have achieved almost perfect enantioselectivities (>99% ee), exceeding the high standard of 96% ee set by DIPAMP. nih.gov

| Ligand/Catalyst System | Substrate | Enantiomeric Excess (ee) (%) | Reference(s) |

| [Rh((S,S)-DIPAMP)(cod)]BF₄ | Methyl (Z)-α-acetamidocinnamate | 96 | nih.gov |

| [Rh(23b)(cod)]BF₄ | Methyl (Z)-α-acetamidocinnamate | 97 | nih.gov |

| [Rh(23c)(cod)]BF₄ | Methyl (Z)-α-acetamidocinnamate | >99 | nih.gov |

| [Rh(23d)(cod)]BF₄ | Methyl (Z)-α-acetamidocinnamate | >99 | nih.gov |

| [Rh((R,R)-2iPrBigFUS)(cod)]BF₄ | Methyl (Z)-α-acetamidocinnamate | 99.4 | researchgate.net |

Integration of Computational and Experimental Studies for Catalyst Design

The synergy between computational and experimental chemistry has become a cornerstone in modern catalyst development, allowing for a more rational design of ligands like this compound and its analogues. wiley.com Computational methods, particularly Density Functional Theory (DFT), provide deep insights into reaction mechanisms, the structures of intermediates, and the origins of enantioselectivity. researchgate.netresearchgate.netdiva-portal.org

Early models, such as the quadrant diagram proposed by Knowles, provided a conceptual framework for understanding how the chiral environment of the metal complex dictates the stereochemical outcome. researchgate.netwiley.com This model suggests that the phenyl and anisyl groups of the DIPAMP ligand create "hindered" and "unhindered" quadrants around the rhodium center, influencing how the substrate coordinates. wiley.com

More advanced DFT calculations have refined this understanding. Studies on the Rh-DIPAMP catalyzed hydrogenation of enamides have elucidated the key steps of the catalytic cycle, including the formation of catalyst-substrate complexes and the oxidative addition of hydrogen. rsc.orgscispace.comacs.org Combined experimental (like low-temperature NMR) and computational studies have confirmed that the major product enantiomer can arise from the most reactive, but minor, diastereomer of the catalyst-substrate adduct. researchgate.netscispace.com

This integrated approach is not just explanatory but also predictive. Computational screening can identify promising new ligand structures before their synthesis is attempted, saving significant time and resources. researchgate.netnih.gov For example, DFT studies have been used to design novel P-chiral ligands and predict their effectiveness in reactions like the Ni-catalyzed asymmetric hydrogenation, demonstrating the power of in silico design to discover new catalyst classes that might not be explored otherwise. wiley.comresearchgate.netchemrxiv.org

Applications in the Synthesis of Active Pharmaceutical Ingredients (APIs) and Complex Organic Molecules

The landmark application of this compound is the Monsanto process for the industrial synthesis of L-DOPA, a crucial drug for treating Parkinson's disease. uclm.esnptel.ac.inwikipedia.orgnobelprize.org This process, which involves the rhodium-catalyzed asymmetric hydrogenation of an enamide precursor, was the first commercialized catalytic asymmetric synthesis using a chiral transition metal complex and has been in operation since 1974. uclm.esokayama-u.ac.jp The catalyst, [Rhthis compound)COD]⁺BF₄⁻, achieves a high enantiomeric excess (95% ee) in this key step. uclm.esnobelprize.org

The success with L-DOPA has inspired the application of this compound and its next-generation analogues in the synthesis of other valuable chiral molecules. Research has demonstrated its utility in creating optically active building blocks for complex targets. researchgate.netresearchgate.net For instance, this compound has been used in the rhodium-catalyzed double hydrogenation of a bis-dehydro-dipeptide, showcasing its potential for creating complex peptide structures with excellent stereocontrol. nih.gov

While newer, highly efficient ligands like QuinoxP* and BenzP* (which are conceptually related to DIPAMP) have been employed in the synthesis of intermediates for modern drugs like the HCV drug candidate elbasvir (B612244) and antidepressants such as duloxetine (B1670986) and fluoxetine, the foundational principles established with DIPAMP are evident in their design and application. nih.gov Furthermore, advanced DIPAMP hybrids like the 2RBigFUS ligands are being applied to the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and other APIs under practical, industrial conditions. researchgate.netresearchgate.net

| Target Molecule/Intermediate | Catalyst System | Key Transformation | Enantiomeric Excess (ee) (%) | Reference(s) |

| L-DOPA | [Rhthis compound)COD]⁺BF₄⁻ | Asymmetric Hydrogenation | 95 | uclm.esnobelprize.org |

| Bis-phenylalanine-dipeptide | [Rhthis compound)]⁺ | Double Asymmetric Hydrogenation | >99 (diastereomeric excess) | nih.gov |

| Precursor of (S)-Naproxen | [Rh(I)‐(R,R)‐2iPrBigFUS] | Asymmetric Hydrogenation | 99.1 | researchgate.net |

Exploration of this compound in New Catalytic Transformations

Beyond its celebrated role in asymmetric hydrogenation, researchers are exploring the utility of this compound in a wider range of catalytic transformations. This expansion leverages the unique stereochemical environment created by the ligand to control selectivity in different types of bond-forming reactions.

A notable emerging application is in phosphine-catalyzed [3+2] cycloaddition reactions. This compound has been successfully used as a catalyst for the annulation of γ-substituted allenoates with β-perfluoroalkyl enones. researchgate.net This transformation constructs densely functionalized cyclopentene (B43876) rings with three adjacent stereocenters, achieving good yields and high enantioselectivities (up to 95% ee). researchgate.net Mechanistic studies suggest the reaction can proceed through a "deracemization" process, where the chiral catalyst converts a racemic starting material into a single, highly enriched product enantiomer. rsc.org Similarly, a copper(I)-DIPAMP system has been shown to catalyze a [3+2] cycloaddition cascade to access highly functionalized proline derivatives. researchgate.net

Furthermore, this compound has been incorporated into ruthenium complexes to create catalysts for the asymmetric hydrogenation of different substrate classes. The this compound-Ru complex was found to be effective for the hydrogenation of both olefin and keto groups, demonstrating its versatility beyond the typical enamide substrates used in rhodium catalysis. researchgate.netresearchgate.net These explorations underscore the potential of this compound to serve as a privileged ligand scaffold for a variety of asymmetric catalytic reactions, opening new avenues for the efficient synthesis of complex chiral molecules.

Q & A

Q. What are the key synthetic pathways for (R,R)-Dipamp, and how do reaction conditions influence enantiomeric purity?

Methodological Answer: this compound is synthesized via asymmetric catalysis or chiral resolution. Key steps include:

- Chiral Phosphine Ligand Preparation : Use (R)- or (S)-BINOL derivatives as chiral auxiliaries during phosphorylation .

- Optimizing Reaction Conditions : Control temperature (−20°C to 25°C) and solvent polarity (e.g., THF vs. dichloromethane) to minimize racemization. Monitor enantiomeric excess (ee) via chiral HPLC with a cellulose-based column .

- Purification : Recrystallization in hexane/ethyl acetate mixtures improves purity. Validate with P NMR to confirm stereochemical integrity .

Q. How do researchers characterize this compound’s coordination geometry in transition metal complexes?

Methodological Answer:

- Spectroscopic Analysis : Use H, C, and P NMR to identify bonding patterns. For example, P NMR shifts (δ 20–30 ppm) indicate metal-phosphorus coordination .

- X-ray Crystallography : Resolve crystal structures of Pd/(R,R)-Dipamp complexes to confirm bite angles (typically 85–95°) and dihedral symmetry .

- Computational Modeling : Compare DFT-calculated geometries (e.g., using Gaussian 16) with experimental data to validate coordination modes .

Q. What catalytic applications of this compound are well-documented, and what metrics define their success?

Methodological Answer: this compound is widely used in asymmetric hydrogenation and cross-coupling. Key metrics include:

- Enantioselectivity : Report ee values (≥95% for industrial relevance) using chiral GC or HPLC .

- Turnover Frequency (TOF) : Calculate TOF (mol product/mol catalyst/hour) under standardized conditions (e.g., 50°C, 10 atm H) .

- Substrate Scope : Test diverse alkenes (e.g., α,β-unsaturated esters) to assess generality. Compare results with Ru-BINAP systems to identify advantages .

Advanced Research Questions

Q. How can researchers resolve contradictions in enantioselectivity data for this compound-catalyzed reactions?

Methodological Answer:

- Data Triangulation : Cross-validate ee measurements using multiple techniques (e.g., HPLC, polarimetry, and Mosher ester analysis) .

- Reaction Monitoring : Use in-situ IR or Raman spectroscopy to detect intermediate species that may influence selectivity .